molecular formula C16H19ClN4OS B7638386 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide

Cat. No. B7638386
M. Wt: 350.9 g/mol
InChI Key: OVDXVOHNMBVVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by researchers at Emory University in Atlanta, Georgia.

Mechanism of Action

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide works by selectively blocking the Kir7.1 channel, which is involved in regulating the flow of potassium ions across cell membranes. This inhibition leads to changes in the electrical properties of cells, which can have a range of effects depending on the specific cell type and tissue involved.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects depending on the specific cell type and tissue involved. For example, in cardiac cells, this compound has been shown to reduce the duration of action potentials and increase the refractory period, which can have anti-arrhythmic effects. In neurons, this compound has been shown to increase excitability and enhance synaptic transmission.

Advantages and Limitations for Lab Experiments

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide has several advantages as a research tool, including its high potency and selectivity for the Kir7.1 channel. However, it also has some limitations, including its relatively low solubility and potential off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide. One area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy. Another area of interest is its potential use in treating neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide involves several steps, beginning with the reaction of 4-chlorobenzyl chloride with piperidine to form N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl] chloride. This intermediate is then reacted with 4-methyl-1,2,5-thiadiazole-3-carboxylic acid to yield the final product, this compound.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological diseases. It has been shown to be a potent inhibitor of the inward rectifier potassium channel Kir7.1, which is involved in regulating potassium ion transport across cell membranes. This compound has also been investigated for its potential use in treating various types of cancer.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-11-15(23-20-19-11)16(22)18-14-6-8-21(9-7-14)10-12-2-4-13(17)5-3-12/h2-5,14H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDXVOHNMBVVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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